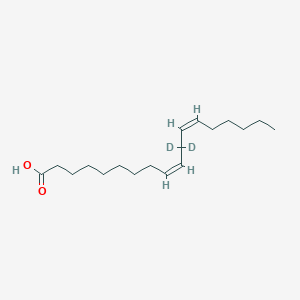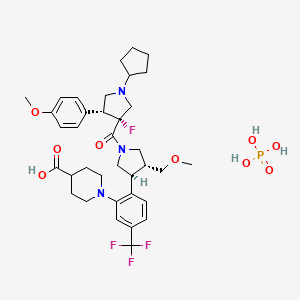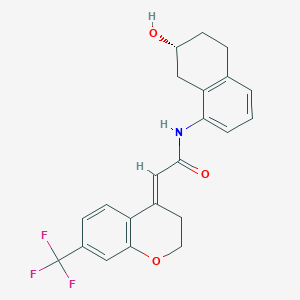![molecular formula C13H19ClN4O8 B10860320 (2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride CAS No. 2098942-57-3](/img/structure/B10860320.png)
(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspacytarabine hydrochloride is a prodrug of cytarabine, primarily used in the treatment of acute myeloid leukemia (AML). It is designed to deliver high doses of cytarabine while minimizing the associated toxicities, making it suitable for patients unfit for intensive chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspacytarabine hydrochloride is synthesized by conjugating cytarabine with the amino acid asparagine. The synthesis involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The final product is purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of aspacytarabine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Aspacytarabine hydrochloride undergoes hydrolysis to release cytarabine in the plasma and inside cells. This hydrolysis is facilitated by enzymatic activity, leading to the gradual release of cytarabine .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, with enzymes such as esterases playing a crucial role in the conversion process .
Major Products Formed: The primary product formed from the hydrolysis of aspacytarabine hydrochloride is cytarabine, which exerts its therapeutic effects by inhibiting DNA synthesis in rapidly dividing cells .
Scientific Research Applications
Aspacytarabine hydrochloride has several scientific research applications, particularly in the field of oncology. It is used in clinical trials to evaluate its efficacy and safety in treating AML patients unfit for intensive chemotherapy . Additionally, its unique pharmacokinetics make it a valuable tool for studying drug delivery systems and prodrug design .
Mechanism of Action
Aspacytarabine hydrochloride exerts its effects through the gradual release of cytarabine. Cytarabine inhibits DNA polymerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent chemotherapeutic agent .
Comparison with Similar Compounds
- Cytarabine
- Gemcitabine
- Fludarabine
Comparison: Aspacytarabine hydrochloride is unique in its ability to deliver high doses of cytarabine with reduced systemic toxicity. Unlike cytarabine, which can cause significant gastrointestinal and cerebellar toxicities, aspacytarabine hydrochloride minimizes these adverse effects, making it suitable for older patients and those with comorbidities .
Aspacytarabine hydrochloride stands out due to its prodrug nature, which allows for a controlled release of the active drug, cytarabine, thereby enhancing its therapeutic index .
Properties
CAS No. |
2098942-57-3 |
|---|---|
Molecular Formula |
C13H19ClN4O8 |
Molecular Weight |
394.76 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C13H18N4O8.ClH/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11;/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24);1H/t5-,6+,9+,10-,11+;/m0./s1 |
InChI Key |
YEMILTFWPDSGPU-HIUGLTFESA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O.Cl |
Canonical SMILES |
C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




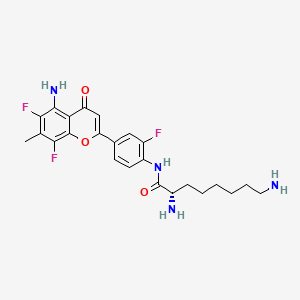
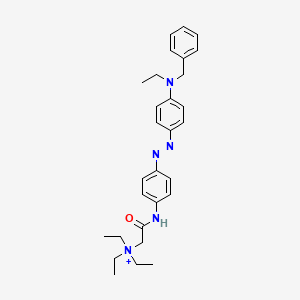
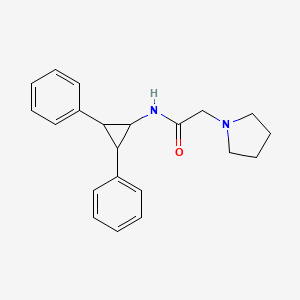
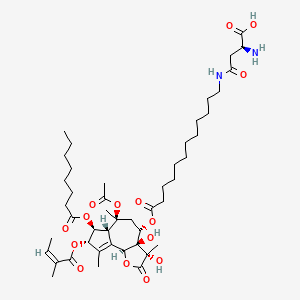
![(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B10860279.png)

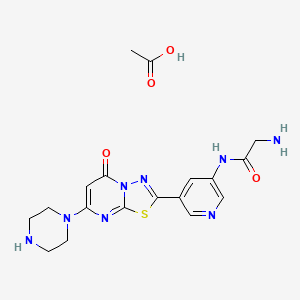
![(1R,3E,5S,9R,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860299.png)
